
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one is a heterocyclic compound that belongs to the purine family. It is characterized by its unique structure, which includes a purine ring substituted with chlorine and methyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one typically involves the chlorination of 1,8-dimethyl-1,9-dihydro-6H-purin-6-one. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is treated with POCl3, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1,8-dimethyl-1,9-dihydro-6H-purin-6-one, while oxidation might produce a corresponding purine oxide derivative.
Aplicaciones Científicas De Investigación
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Disulfanyl-1,9-dihydro-6H-purin-6-one: Known for its antithyroid activity.
Guanine: A naturally occurring purine with significant biological roles.
1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one: Exhibits anticancer activity by inhibiting DNA synthesis.
Uniqueness
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 2-position and methyl groups at the 1 and 8 positions differentiate it from other purine derivatives, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H7ClN4O |
|---|---|
Peso molecular |
198.61 g/mol |
Nombre IUPAC |
2-chloro-1,8-dimethyl-7H-purin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-3-9-4-5(10-3)11-7(8)12(2)6(4)13/h1-2H3,(H,9,10) |
Clave InChI |
LTNMRFQZCJQGST-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=O)N(C(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


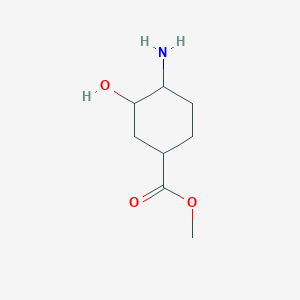

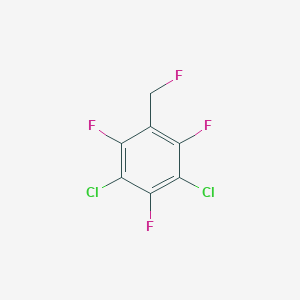

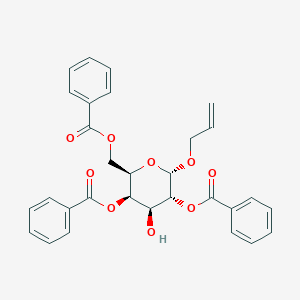


![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
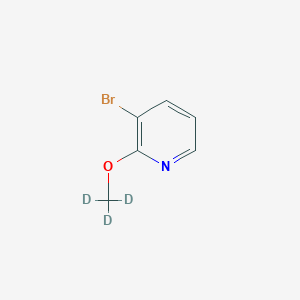
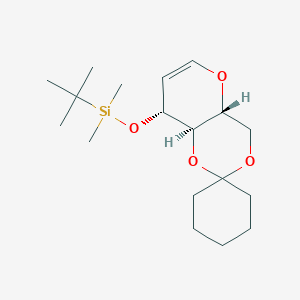
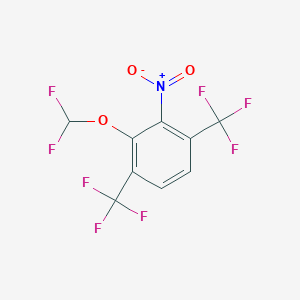
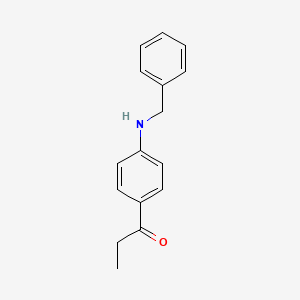
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
